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molecular formula C10H12BrN B8404703 3-Bromo-4-cyclopentyl-pyridine

3-Bromo-4-cyclopentyl-pyridine

Cat. No. B8404703
M. Wt: 226.11 g/mol
InChI Key: CMWQVSXYYXVZEK-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

Platinum oxide (20 mg) was added to a mixture of 3-bromo-4-cyclopent-1-enyl-pyridine (I-34b: 140 mg, 0.622 mmol) in toluene (5 mL) and stirred overnight under hydrogen atmosphere. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mixture was filtered through celite pad and washed with toluene and concentrated to afford crude product. Purification by column chromatography (8% ethyl acetate in hexane) afforded 98 mg of the product (71% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH2:12][CH2:11][CH2:10][CH:9]=1.C(OCC)(=O)C>C1(C)C=CC=CC=1.CCCCCC.[Pt]=O>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
140 mg
Type
reactant
Smiles
BrC=1C=NC=CC1C1=CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite pad
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (8% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NC=CC1C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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